molecular formula C24H32O7 B119109 Prednisolone 17-Ethyl Carbonate CAS No. 104286-02-4

Prednisolone 17-Ethyl Carbonate

Cat. No. B119109
M. Wt: 432.5 g/mol
InChI Key: CWVNDXWCEADDCU-ZJUZSDNKSA-N
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Description

Prednisolone 17-Ethyl Carbonate is a derivative of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Prednisolone itself is a biologically active metabolite of prednisone, and its modifications, such as the 17-ethyl carbonate variant, are designed to enhance its therapeutic profile by improving its pharmacokinetic properties or reducing systemic side effects .

Synthesis Analysis

The synthesis of prednisolone derivatives, including those with modifications at the 16α-position, has been explored through various chemical reactions. For instance, the synthesis of methyl 16α-prednisolonecarboxylates involves the addition of fulminic acid to a pregnatriene derivative, followed by base-catalyzed ring opening and treatment with methanolic HCl . This process avoids the Mattox rearrangement, which can be suppressed by controlling reaction conditions such as temperature and protective groups .

Molecular Structure Analysis

Prednisolone and its derivatives exhibit complex molecular structures that can be modified to achieve specific therapeutic goals. The molecular structure of prednisolone 17-Ethyl Carbonate is not explicitly detailed in the provided papers, but the general structure of prednisolone includes three hydroxyl groups at positions 11, 17α, and 21, with a double bond between carbons 1 and 4 in the pregnadiene system .

Chemical Reactions Analysis

The chemical reactivity of prednisolone derivatives can be manipulated by introducing different functional groups. For example, the introduction of an isoxazoline ring at the C-16 and C-17 positions and an alkyl carboxylate at the 16α-position can retain anti-inflammatory activity while reducing systemic side effects . The reactivity of these groups under physiological conditions can determine the drug's pharmacokinetics and pharmacodynamics.

Physical and Chemical Properties Analysis

The physical and chemical properties of prednisolone derivatives, such as polymorphism and pseudopolymorphism, can significantly affect their therapeutic efficacy and stability. Prednisolone exhibits polymorphism with two modifications, forms I and II, and a sesquihydrate, each with distinct thermodynamic and kinetic properties . These properties are crucial for the drug's solubility, bioavailability, and stability.

Case Studies

Prednisolone 17-Ethyl Carbonate, specifically, has been tested in various animal models for its anti-inflammatory activity. It has shown a considerable split between topical and systemic activity, suggesting potential for reduced systemic side effects when administered topically . This compound's unique properties make it a candidate for further testing in human clinical trials to assess its efficacy and safety profile.

Scientific Research Applications

Topical and Systemic Effectiveness

  • Animal Experiment Studies : Prednisolone-17-ethyl carbonate-21-propionate (PrEP) has been tested for anti-inflammatory activity in animal models, showing considerable topical efficacy with weak systemic effects after topical administration compared to desoximetasone, suggesting its potential use in humans for topical applications with minimal systemic effects (Alpermann, Sandow, & Vogel, 1986).

Clinical Efficacy in Dermatology

  • Clinical Studies with Prednicarbate : Prednicarbate, a derivative of Prednisolone 17-Ethyl Carbonate, has demonstrated clinical efficacy in dermatological applications. Notably, extensive application did not suppress plasma cortisol, and long-term use showed minimal atrophy and side effects, indicating its potential for chronic dermatological conditions like atopic dermatitis and psoriasis (Schröpl, 1986).

Microbial Biotransformation Studies

  • Microbial Transformation Research : Research on microbial biotransformation of Prednicarbate has identified various metabolites, including Prednisolone 17-ethylcarbonate. This study highlights the compound's biochemical transformations, offering insights into its potential pharmacological activities and metabolism (Muhammad et al., 2014).

Pharmacokinetics and Metabolism

  • Pharmacokinetics and Metabolism Study : A study on Prednicarbate after cutaneous and oral administration showed that its pharmacologically active compound, Prednisolone-17-ethylcarbonate, has a receptor binding affinity comparable to dexamethasone. The research suggests a dissociation between local efficacy and low systemic side effects, important for topical treatments (Barth et al., 1993).

Dermatological Applications

  • Photographic Follow-Up in Dermatoses : Prednicarbate, containing Prednisolone-17-ethyl carbonate, has shown a rapid anti-inflammatory effect in patients with inflammatory dermatoses. This research supports its application in dermatological treatments with minimal side effects (Schulz, 1986).

Comparative Studies in Drug Formulations

  • Structural Studies Using NMR Techniques : Research on structural analogs of Prednisolone, including those with esterification modifications like Prednisolone 17-Ethyl Carbonate, has provided insights into their stereochemical structures using NMR techniques. Such studies contribute to understanding the drug's molecular configuration and potential therapeutic applications (Rachwał, Pop, & Brewster, 1996).

Novel Drug Delivery Systems

  • Magnetic Prednisolone Microcapsules for Targeted Drug Release : Research on Magnetic Prednisolone Microcapsules, developed for targeted drug delivery in rheumatoid arthritis, shows promise in enhancing therapeutic efficacy and bioavailability at targeted sites (Prabu et al., 2017).

Safety And Hazards

Prednisolone, the parent compound of Prednisolone 17-Ethyl Carbonate, may damage the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVNDXWCEADDCU-ZJUZSDNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908885
Record name 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolone 17-Ethyl Carbonate

CAS RN

104286-02-4
Record name (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104286-02-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolone 17-ethylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104286024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 17-[(ethoxycarbonyl)oxy]-11,21-dihydroxy-, (11β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PREDNISOLONE 17-ETHYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4G5V1592
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
HG Alpermann, J Sandow, HG Vogel - Zeitschrift fur …, 1986 - europepmc.org
Prednisolone-17-ethyl carbonate-21-propionate (PrEP, Hoe 777) was tested for antiinflammatory activity in various animal models by topical and systemic administration. In those …
Number of citations: 1 europepmc.org
HM Kellner, HG Eckert, HW Fehlhaber… - Zeitschrift fur …, 1986 - europepmc.org
… and organism, as well as on elimination and biotransformation were performed in rats, pigs, and rabbits following topical application of the corticoid prednisolone-17-ethyl carbonate-21-…
Number of citations: 7 europepmc.org
F Schröpl - Zeitschrift fur Hautkrankheiten, 1986 - europepmc.org
… We report on the clinical efficacy of the local corticoid prednicarbate (chemical name: prednisolone-17-ethyl carbonate-21-propionate). In a concentration of 0.25%, it can be assigned to …
Number of citations: 1 europepmc.org
W Petri, PJ Frosch, C Savopoulos, W Rupp… - Zeitschrift fur …, 1986 - europepmc.org
… The corticoid prednicarbate (test name: Hoe 777) is derived from prednisolone having no halogenic groups (chemical name: prednisolone-17-ethyl carbonate-21-propionate). Because …
Number of citations: 2 europepmc.org
HC Korting, A Unholzer, M Schäfer-Korting… - Skin Pharmacology and …, 2002 - karger.com
… Prednicarbate and prednisolone 17-ethylcarbonate primarily exert their anti-inflammatory activity by inhibiting the synthesis of IL-1· and IL-6 in keratinocytes [3, 7, 28]. Due to its high …
Number of citations: 94 karger.com
K Lange, B Kleuser, A Gysler, M Bader… - Skin Pharmacology and …, 2000 - karger.com
… anti-inflammatory effects on the skin and the reduction of the dermal thickness with the nonhalogenated prednisolone double ester prednicarbate (prednisolone 17-ethylcarbonate, 21-…
Number of citations: 68 karger.com
M Schaefer-Korting - Topical glucocorticoids with increased benefit/risk …, 1993 - karger.com
… itself but prednisolone 17-ethyl carbonate to have the highest glucocorticoid receptor affinity (table 1) [23]. The results of phase I studies and the influence on skin thickness have been …
Number of citations: 14 karger.com
HC Korting, D Vieluf, M Kerscher - European journal of clinical …, 1992 - Springer
… Prednisolone-17-ethyl carbonate21-propionate, ie prednicarbate, belongs to this new type of steroidal drugs. In a controlled clinical trial 0.25 % prednicarbate cream and 0.1% …
Number of citations: 65 link.springer.com
S Schoepe, H Schäcke, E May… - Experimental …, 2006 - Wiley Online Library
… This principle might explain the favorable benefit/risk ratio, eg of prednicarbate (PC; prednisolone 17-ethyl-carbonate, 21-propionate), a topical GC with reduced atrophogenic potential. …
Number of citations: 380 onlinelibrary.wiley.com
HC Korting - Topical Glucocorticoids with Increased Benefit/Risk …, 1993 - karger.com
… -valerate [5] but with decreased unwanted effects, led to the development of the nonhalogenated but double-esterified compounds (ie, prednicarbate or prednisolone-17-ethyl-carbonate…
Number of citations: 15 karger.com

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